

Clinical Evidence for sAXL as an Efficacy Biomarker

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Compound Focus: Bemcentinib

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The following table consolidates key quantitative findings from clinical trials investigating sAXL in relation to **bemcentinib** treatment outcomes.

Trial Identifier & Population	Biomarker Measurement Method	Key Efficacy Findings (sAXL-high vs. sAXL-low)	Reference
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| **NCT02488408** (Phase 1b/2a) [1] AML patients (unfit for intensive chemo) | Plasma levels measured via ELISA | **Combination Therapy (w/ LDAC):** Higher response rates (CR/CRi) and longer overall survival in patients with high baseline sAXL. | [1] | | **NCT03824080** (BERGAMO Phase 2) [2] HR-MDS and AML (post-HMA failure) | Not explicitly stated in summary; biomarker analysis performed on patient subpopulation (n=34) | **Monotherapy:** Trend towards improved response in MDS and AML patients with specific mutation profiles (e.g., CSF3R, CSNK1A1). Direct correlation to sAXL not specified in results summary. | [2] |

Experimental Protocols for Biomarker Analysis

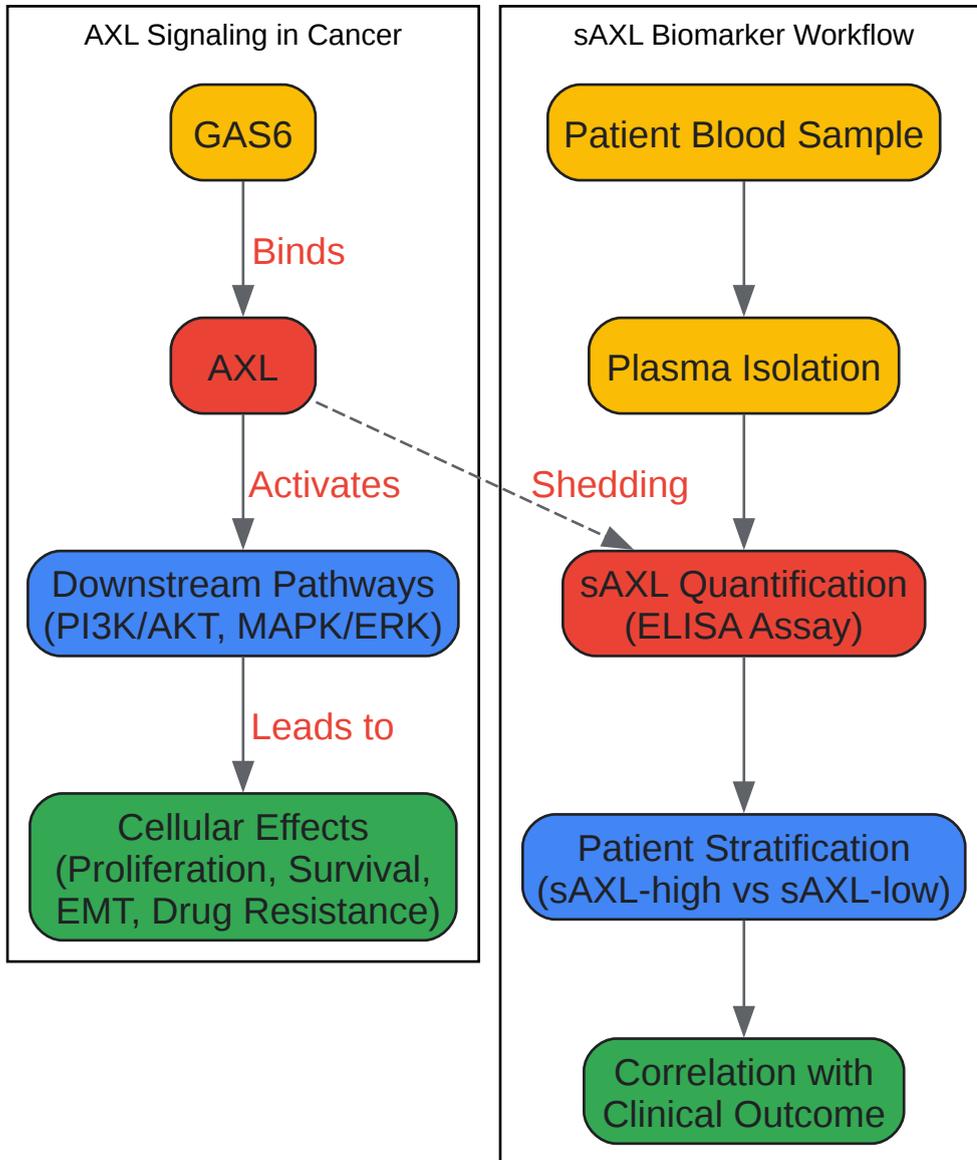
The validation of sAXL in clinical trials involves specific methodologies for sample handling and data analysis.

- **Sample Collection and Processing:** In the NCT02488408 trial, blood samples were collected from patients **at baseline** (before starting treatment). The plasma fraction was then separated and stored for subsequent analysis [1].
- **sAXL Quantification:** The concentration of soluble AXL in plasma was measured using a **commercially available enzyme-linked immunosorbent assay (ELISA)**. This method uses antibodies specific to human AXL to capture and detect the protein, providing a quantitative readout [1].
- **Data Analysis and Cut-off Determination:** Baseline sAXL levels were analyzed to determine a threshold (cut-off) that differentiates "sAXL-high" from "sAXL-low" patient populations. **Statistical analyses (such as ROC curves)** are typically used to define the cut-off that best predicts clinical response. Treatment outcomes, like overall response rate (ORR) and overall survival (OS), are then compared between these two groups [1].

AXL Signaling and Biomarker Workflow

The diagram below illustrates the role of AXL in cancer progression and how sAXL is measured and used as a biomarker in clinical trials.

AXL Signaling and sAXL Biomarker Validation



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Research Status and Implications

The relationship between sAXL levels and treatment response is an area of active investigation. The available evidence suggests that **high baseline sAXL may predict better response to bemcentinib-based therapies** in AML [1]. Researchers are working to standardize and validate the sAXL assay and its clinical

cut-off values. The goal is to reliably identify patients who are most likely to benefit from AXL inhibition, paving the way for a more personalized treatment approach.

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References

1. Bemcentinib as monotherapy and in combination with low- ... [nature.com]
2. Efficacy and safety of bemcentinib in patients with advanced ... [pmc.ncbi.nlm.nih.gov]

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